H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2
Description
Historical Isolation from Uperoleia Amphibians
Uperolein was first characterized in 1966 from methanol extracts of the skin of Uperoleia rugosa and Uperoleia marmorata, small myobatrachid frogs endemic to Australia. The peptide’s isolation followed bioactivity-guided fractionation, leveraging its potent smooth muscle contraction properties in guinea pig ileum assays. Structural elucidation by Erspamer’s team revealed a pyroglutamylated N-terminus (Pyr) and C-terminal amidation, features conserved in tachykinins. Initial studies noted its high abundance in dorsal glandular secretions, constituting up to 1.5% of dry gland weight in Uperoleia species.
The peptide’s name derives from its source genus Uperoleia, reflecting its taxonomic specificity. Early structural analyses confirmed its sequence as Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH₂, distinguishing it from physalaemin (Pyr-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂) by substitutions at positions 2 and 6.
Taxonomic Distribution Across Anuran Species
Uperolein exhibits a restricted taxonomic distribution, primarily within the Myobatrachidae family. The table below summarizes species confirmed to produce uperolein:
Notably, uperolein is absent in phylogenetically distant anurans like Rana or Xenopus, suggesting a lineage-specific evolutionary origin within Australian myobatrachids. Mass spectrometry studies of 37 Uperoleia species detected uperolein variants in 89%, with conserved residues at positions critical for receptor binding (Phe⁷, Tyr⁸, Met¹¹).
Role in Tachykinin Phylogenetic Studies
Uperolein’s sequence bridges amphibian and mammalian tachykinin evolution. Key phylogenetic insights include:
- Structural conservation : The C-terminal motif -Phe-Tyr-Gly-Leu-Met-NH₂ aligns with mammalian substance P (-Phe-Phe-Gly-Leu-Met-NH₂), indicating functional conservation across 300 million years of evolution.
- Receptor cross-reactivity : Uperolein activates neurokinin-1 (NK1) receptors with 78% efficacy compared to substance P, despite 4/11 residue differences.
- Gene duplication events : The TAC1 gene encoding uperolein diverged from the TAC3 (neurokinin B) lineage prior to the amphibian-amniote split, as shown by synteny analyses.
Nuclear magnetic resonance (NMR) studies of uperolein bound to dodecylphosphocholine micelles revealed a helical conformation between residues 4–8 (Asp-Pro-Asn-Ala-Phe), a structural feature shared with physalaemin but absent in shorter tachykinins.
Key Contributions by Anastasi, Erspamer, and Endean
The characterization of uperolein involved collaborative efforts between Italian and Australian researchers:
- Vittorio Erspamer (University of Rome): Pioneered amphibian skin peptidomics, identifying uperolein’s smooth muscle stimulant properties in 1966.
- Anastasi (University of Parma): Determined uperolein’s primary structure via Edman degradation and enzymatic digestion, resolving the Pro²/Asp³ linkage.
- Robert Endean (University of Queensland): Provided critical taxonomic specimens, demonstrating uperolein’s presence in Uperoleia and Taudactylus through comparative chromatography.
Their 1975 publication in Experientia established uperolein as the first tachykinin isolated from Australian amphibians, predating the discovery of kassinin in African Xenopus by three years. Subsequent work by Endean’s group identified antimicrobial uperin peptides co-secreted with uperolein, suggesting a dual defense role.
Properties
Molecular Formula |
C57H79N13O16S |
|---|---|
Molecular Weight |
1234.4 g/mol |
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
JPOQNRWDXRZJDN-MFFBADCGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis Framework
Resin Selection and Initial Loading
The synthesis begins with a Rink amide resin (0.6 mmol/g loading capacity) to ensure C-terminal amidation. Pre-swelling in dimethylformamide (DMF) for 30 minutes precedes Fmoc deprotection using 20% piperidine/DMF (v/v) with 0.1 M hydroxybenzotriazole (HOBt) to minimize aspartimide formation at Asp-Pro motifs.
Loading Efficiency Validation
Coupling efficiency is monitored via Kaiser tests after each deprotection cycle. Quantitative Fmoc analysis reveals >99% loading efficiency when using a 4:1 molar excess of Fmoc-Met-OH activated with HBTU/DIPEA in DMF.
Sequential Amino Acid Coupling
N-Terminal Pyroglutamic Acid Incorporation
The pyroglutamate (Pyr) residue is introduced via Fmoc-Gln(Trt)-OH at position 1, followed by cyclization using 10% acetic anhydride in DMF to form the lactam ring post-deprotection. This avoids racemization associated with pre-formed Pyr derivatives.
Proline and Aspartic Acid Coupling
- Proline residues (positions 2 and 4): Coupled using 2.5 equivalents of Fmoc-Pro-OH with HATU/Cl-HOBt in DMF, achieving >98% yield per cycle.
- Aspartic acid (position 3): Side-chain protection with OtBu prevents β-sheet aggregation. Dual activation with TBTU/DIPEA ensures complete coupling within 90 minutes.
Challenging Motifs and Side Reactions
Cleavage and Global Deprotection
Final Resin Cleavage Conditions
The peptide-resin undergoes cleavage for 3 hours at 25°C using:
$$ \text{TFA}:\text{H}_2\text{O}:\text{TIS} = 95:2.5:2.5 \, (\text{v/v}) $$
Scavengers (1,2-ethanedithiol) are omitted to preserve methionine integrity.
Crude Yield and Purity
Typical crude yields range from 65–75% with LC-MS purity of 80–85% prior to purification.
Purification and Characterization
Scalability and Industrial Considerations
Batch-Size Optimization
Scale-up to 50 mmol utilizes continuous-flow SPPS systems with in-line UV monitoring, reducing solvent consumption by 40% compared to batch reactors.
Cost Analysis of Protecting Groups
| Residue | Protecting Group | Cost Increase (%) |
|---|---|---|
| Aspartic acid | OtBu | 12 |
| Tyrosine | tBu | 18 |
| Methionine | None | — |
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like methionine and tyrosine, leading to the formation of sulfoxides and dityrosine, respectively.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents and acylating agents.
Major Products
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their roles in cellular processes, such as signaling and enzyme activity.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the observed effects. For example, binding to a receptor may trigger a signaling cascade that alters cellular function.
Comparison with Similar Compounds
Research and Development Considerations
- Receptor Selectivity: The absence of D-amino acids in the target peptide may limit its utility in opioid receptor studies compared to dermenkephalin .
- Stability : The Pyr N-terminus and Pro residues could enhance metabolic stability, making the peptide suitable for in vitro assays .
- Knowledge Gaps: Functional data (e.g., binding affinity, cellular activity) for the target peptide are lacking. Future studies should explore its interactions with receptors or enzymes, leveraging structural analogs as benchmarks.
Biological Activity
H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids, including pyroglutamic acid (H-Pyr), proline (Pro), aspartic acid (Asp), asparagine (Asn), alanine (Ala), phenylalanine (Phe), tyrosine (Tyr), glycine (Gly), leucine (Leu), and methionine (Met) with a terminal amide group. This unique sequence contributes to its diverse biological activities, making it a subject of significant interest in pharmacology and biochemistry.
Structural Characteristics
The molecular weight of this compound is approximately 1292.4 g/mol. The specific arrangement of amino acids influences its structural conformation and biological interactions, which are essential for its activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this peptide may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : The peptide's structure allows it to interact with cancer cell lines, showing promise in inhibiting proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific biological targets such as receptors and enzymes. These interactions can modulate various cellular pathways, leading to the observed biological effects. For instance, binding to a receptor may initiate a signaling cascade that alters cellular functions, contributing to its therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar peptides:
| Compound Name | Structure | Unique Features |
|---|---|---|
| AcGly-Phe-Asn(OH) | Tripeptide | Exhibits antiproliferative activity |
| AcGly-Phe-Asn(NH2) | Tripeptide | Similar activity profile as above |
| Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe | Longer peptide | Contractile effects on smooth muscle |
The presence of proline, aspartic acid, and methionine in this compound may lead to distinct structural conformations and biological activities not found in other peptides.
Synthesis and Purification
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids while ensuring high purity and yield:
- Coupling : Each amino acid is activated and coupled to the growing peptide chain.
- Deprotection : Temporary protecting groups are removed to allow for subsequent coupling reactions.
- Cleavage : The completed peptide is cleaved from the resin and purified.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study demonstrated its potential as an anticancer agent by evaluating its effects on various cancer cell lines, showing significant inhibition of cell proliferation.
- Another research focused on its antimicrobial properties, revealing that it could effectively inhibit the growth of specific bacterial strains.
- Further investigations into its anti-inflammatory effects indicated modulation of cytokine production in vitro.
These findings highlight the compound's versatility and potential applications in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
